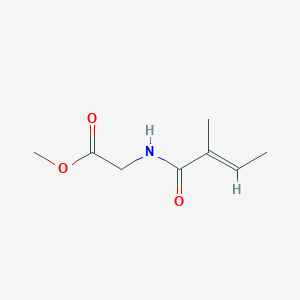
N-Tiglylglycine methyl ester
説明
N-Tiglylglycine methyl ester is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of N-Tiglylglycine methyl ester. For instance, N,N-dimethylglycine methyl ester (DMG-Me) is closely related and has been studied for its conformational states in different phases, which could suggest that N-Tiglylglycine methyl ester may also exhibit different conformations depending on its environment .
Synthesis Analysis
The synthesis of related compounds involves catalytic processes and the use of protecting groups. For example, the asymmetric synthesis of arylglycine derivatives is achieved through the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, which yields high diastereoselectivities and functional versatility for further transformations . This method could potentially be adapted for the synthesis of N-Tiglylglycine methyl ester by choosing appropriate starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to N-Tiglylglycine methyl ester can be deduced through spectroscopic methods. The study of DMG-Me using FT-IR spectroscopy and molecular orbital calculations reveals the presence of different ground conformational states in the gas phase and condensed media . This suggests that the molecular structure of N-Tiglylglycine methyl ester could also be analyzed using similar techniques to determine its conformational preferences and stability.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of N-Tiglylglycine methyl ester, they do discuss the reactivity of related compounds. For instance, the N-sulfinyl arylglycine ester products from the asymmetric synthesis mentioned earlier can undergo further transformations, such as protecting group removal and conversion to beta-amino alcohols . These reactions could be relevant to N-Tiglylglycine methyl ester if it shares similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine ester derivatives can be characterized using NMR spectroscopy. For example, the study of N-acetylglycine oligomer ethyl esters provides information on intermolecular hydrogen-bonding distances and segment
科学的研究の応用
Low-Temperature FT-IR and Molecular Orbital Study
A study by Gómez-Zavaglia & Fausto (2003) highlighted the conformational states of N,N-dimethylglycine methyl ester (DMG-Me) in different media, showing that its stability and conformation change between gas phase and condensed media. This research provides insight into the structural dynamics of related ester compounds under varying conditions, which could be relevant for understanding the behavior of N-Tiglylglycine methyl ester in similar studies (Gómez-Zavaglia & Fausto, 2003).
New Atropoisomeric Alkenylphenylglycine Derivatives
Research on the synthesis of atropoisomeric alkenylphenylglycine derivatives by Bizhanova et al. (2017) involved the creation of compounds that could have implications for the development of new materials and pharmaceuticals. This approach to synthesizing derivatives might offer pathways to novel applications for N-Tiglylglycine methyl ester in the synthesis of bioactive molecules (Bizhanova et al., 2017).
Catalytic Asymmetric Synthesis
Elaridi, Jackson, & Robinson (2005) described a catalytic asymmetric synthesis of 5,5-dimethylproline from an ester derivative, showcasing the potential of N-Tiglylglycine methyl ester in asymmetric synthesis and its application in producing enantioselective compounds, which are crucial in drug development and synthetic chemistry (Elaridi, Jackson, & Robinson, 2005).
Brain-Penetrating Prodrug for PET Imaging
Hoffmann et al. (2021) developed a brain-penetrating prodrug, [18F]ALX5406, for PET imaging to visualize GlyT1 in the brain, derived from the metabolic intermediate sarcosine (N-methylglycine). This research illustrates the use of ester derivatives in creating diagnostic tools for neurological conditions, indicating potential applications for N-Tiglylglycine methyl ester in developing imaging agents (Hoffmann et al., 2021).
Gas-phase H/D Exchange Studies
A study on the gas-phase H/D exchange of sodiated glycine oligomers by Cox et al. (2004) revealed insights into the molecular structure and reactions of amino acid esters. Such research enhances our understanding of the chemical properties and reaction mechanisms of N-Tiglylglycine methyl ester and its analogs (Cox et al., 2004).
特性
IUPAC Name |
methyl 2-[[(E)-2-methylbut-2-enoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(2)8(11)9-5-7(10)12-3/h4H,5H2,1-3H3,(H,9,11)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXGUOYXDBGDS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418641 | |
| Record name | N-Tiglylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tiglylglycine methyl ester | |
CAS RN |
55649-53-1 | |
| Record name | N-Tiglylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
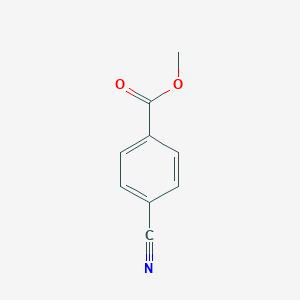
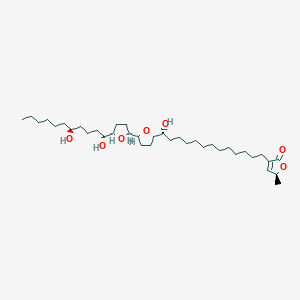
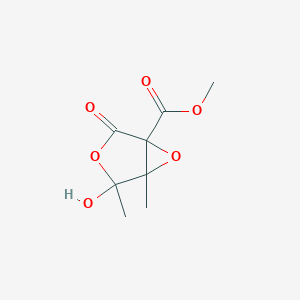
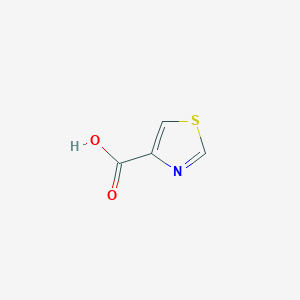
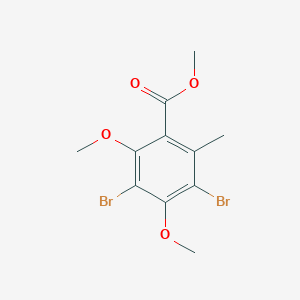
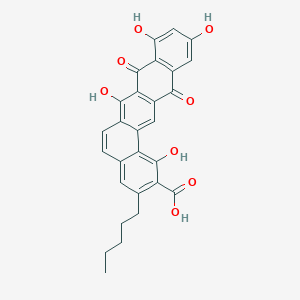
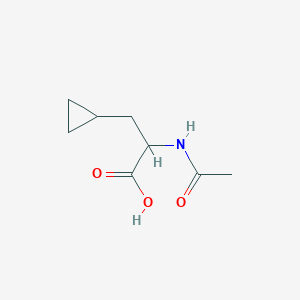
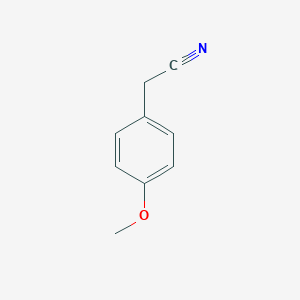
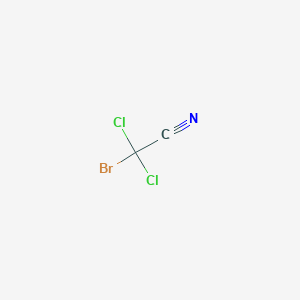

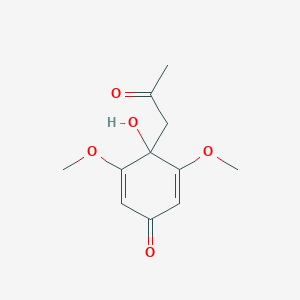

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)